Nicotinic acid derivatives, such as Methyl 2-methoxy-6-(methylamino)nicotinate, have been the subject of various studies due to their potential therapeutic applications. These compounds are structurally related to niacin, a B vitamin with significant biological importance. Research has been conducted to explore the diverse biological activities of these derivatives, including their antinociceptive properties and potential neuroprotective effects.
Methyl 2-methoxy-6-(methylamino)nicotinate (7) is synthesized as a key intermediate in the production of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (1). [] The synthesis starts with 2,6-dichloro-3-trifluoromethylpyridine (12), taking advantage of the regioselectivity of nucleophilic substitutions on this molecule. []
The provided literature highlights the use of methyl 2-methoxy-6-(methylamino)nicotinate (7) as a synthetic intermediate. Specifically, it undergoes further transformations to yield 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (1). [] The key reaction in this transformation is the bromination at the 5-position of the pyridine ring. [] This likely involves electrophilic aromatic substitution, where the electron-rich pyridine ring reacts with a brominating agent.
In the field of pharmacology and neuroscience, derivatives of nicotinic acid have been investigated for their potential to treat neurodegenerative diseases. The selective HDAC6 inhibitor mentioned earlier has shown promise in ameliorating Alzheimer's disease phenotypes, such as impaired learning and memory, in animal models. This compound also exhibits neuroprotective activity by promoting ubiquitination and has the ability to cross the blood-brain barrier, which is crucial for central nervous system effects1.
The antinociceptive effects of methyl nicotinate have been evaluated using the acetic acid-induced writhing and the hot plate test in mice. The compound was effective in reducing pain responses, indicating its potential use in pain management. The study suggests that methyl nicotinate could be developed as a treatment for pain, with both peripheral and central antinociceptive activity observed at oral doses2.
In ophthalmology, the retinoprotective effects of nicotinic acid derivatives have been explored. A study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate demonstrated its efficacy in improving retinal microcirculation and resistance to ischemia in a rat model. The compound was effective in preventing ischemic injuries in the eye fundus and led to significant improvements in retinal microcirculation and electroretinography parameters, suggesting its potential as a retinoprotector3.
The mechanism of action for Methyl 2-methoxy-6-(methylamino)nicotinate and related compounds is not fully elucidated in the provided papers. However, insights can be drawn from the studies on similar compounds. For instance, a derivative of nicotinic acid, 5-aroylindolyl-substituted hydroxamic acids, has been shown to selectively inhibit histone deacetylase 6 (HDAC6). This inhibition leads to a decrease in the phosphorylation and aggregation of tau proteins, which is beneficial in the context of Alzheimer's disease1. Another study on methyl nicotinate, a methyl ester of nicotinic acid, demonstrated its antinociceptive activity through peripheral and central mechanisms, as evidenced by reduced pain responses in animal models2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: